molecular formula C6H4BrNO3 B183087 2-Bromo-4-nitrophenol CAS No. 5847-59-6

2-Bromo-4-nitrophenol

Cat. No. B183087
Key on ui cas rn: 5847-59-6
M. Wt: 218 g/mol
InChI Key: DCIPFSYBGTWYCR-UHFFFAOYSA-N
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Patent
US07189734B2

Procedure details

2-Bromo4-nitroanisole (20 g, 0.086 mol) was dissolved in DMF (414 mL) at rt under N2. Sodium ethylthiolate (17.4 g, 0.207 mol) was added and the reaction mixture was warmed to 115° C. for 2 h. The reaction was cooled to rt and diluted with EtOAc (200 mL) and 1 M HCl (aq., 200 mL). The phases were separated, and the desired product was extracted into 1 M NaOH (aq, 150 mL×3). The basic aqueous extracts were combined and acidified using conc. HCl. The desired product was extracted from the acidic aqueous solution using EtOAc (250 mL×2). The combined organic layers were washed with brine and dried over sodium sulfate. The volatiles were removed in vacuo to afford a light brown semi-solid (9.8 g, 52% yield). 1H NMR (DMSO-d6) δ 8.33 (m, 1H); 8.09 (m, 1H); 7.07 (d, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
414 mL
Type
solvent
Reaction Step One
[Compound]
Name
Sodium ethylthiolate
Quantity
17.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11]C>CN(C=O)C.CCOC(C)=O.Cl>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
414 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Sodium ethylthiolate
Quantity
17.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the desired product was extracted into 1 M NaOH (aq, 150 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The desired product was extracted from the acidic aqueous solution
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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